Alpha1-17-Adrenocorticotropic hormone is a synthetic derivative of the natural adrenocorticotropic hormone, which plays a crucial role in the regulation of steroidogenesis in the adrenal cortex. This compound is primarily used in scientific research and clinical applications related to adrenal function and stress response. The synthetic variant, alpha1-17-ACTH, retains the biological activity of the parent molecule while providing advantages in specific experimental settings.
Alpha1-17-Adrenocorticotropic hormone is synthesized from natural sources or produced through recombinant DNA technology. The natural adrenocorticotropic hormone is derived from the anterior pituitary gland, where it is secreted in response to corticotropin-releasing hormone from the hypothalamus. Synthetic versions are manufactured to ensure consistency and purity for research and therapeutic purposes.
Alpha1-17-Adrenocorticotropic hormone belongs to the class of peptide hormones. It is categorized as a polypeptide with a specific sequence that influences its biological activity. The compound is classified under hormones that regulate adrenal gland function, specifically influencing cortisol production.
The synthesis of alpha1-17-Adrenocorticotropic hormone can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology.
Solid-Phase Peptide Synthesis: This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support. The process allows for high purity and yield of the final product.
Recombinant DNA Technology: This approach utilizes genetically engineered organisms to produce the peptide. By inserting the gene encoding for alpha1-17-ACTH into bacterial or yeast cells, large quantities of the hormone can be produced efficiently.
The synthesis typically involves protecting group strategies to ensure that specific amino acids react correctly during the assembly process. Following synthesis, purification techniques such as high-performance liquid chromatography are employed to isolate the desired peptide from by-products and unreacted materials.
Alpha1-17-Adrenocorticotropic hormone consists of a sequence of 17 amino acids, which is critical for its interaction with the melanocortin receptors on adrenal cortex cells. The specific sequence contributes to its biological activity and receptor binding affinity.
The molecular formula for alpha1-17-ACTH can be represented as C_79H_115N_21O_22S, with a molecular weight of approximately 2,000 Da. The structure includes several functional groups that facilitate its interaction with biological receptors.
Alpha1-17-Adrenocorticotropic hormone participates in various biochemical reactions within the body, primarily involving steroidogenesis in adrenal cells. It stimulates the production of cortisol by activating adenylate cyclase via G protein-coupled receptors, leading to increased levels of cyclic adenosine monophosphate.
The activation of adenylate cyclase results in elevated cyclic adenosine monophosphate levels, which subsequently activate protein kinase A. This cascade ultimately enhances the expression of genes involved in steroid hormone synthesis.
The mechanism by which alpha1-17-Adrenocorticotropic hormone exerts its effects involves binding to specific melanocortin receptors (particularly MC2R) located on adrenal cortex cells. Upon binding, it initiates a signaling cascade that promotes steroidogenesis.
Research indicates that alpha1-17-ACTH increases the expression of key enzymes involved in cortisol production, such as cholesterol side-chain cleavage enzyme and 17-alpha-hydroxylase. This action underscores its role in modulating stress responses and metabolic processes.
Alpha1-17-Adrenocorticotropic hormone is typically presented as a white to off-white powder. It is soluble in water and exhibits stability under controlled conditions but may degrade when exposed to extreme temperatures or pH levels.
The compound has a relatively high molecular weight due to its peptide nature, which influences its pharmacokinetics and dynamics. Its stability is affected by factors such as temperature, pH, and exposure to light.
Alpha1-17-Adrenocorticotropic hormone is extensively used in research related to:
In clinical settings, synthetic derivatives like alpha1-17-ACTH are utilized during diagnostic procedures such as adrenal venous sampling and stimulation tests to assess adrenal gland functionality.
α1-17-ACTH (adrenocorticotropic hormone fragment 1-17) is derived from the post-translational cleavage of pro-opiomelanocortin (POMC), a 266-amino-acid precursor polypeptide encoded by the POMC gene on chromosome 2p23.3 [1]. Tissue-specific proteolysis by prohormone convertases (PCs) dictates the final bioactive peptide profile:
Table 1: Major POMC-Derived Peptides in Human Tissues
| Peptide Fragment | Amino Acid Sequence | Primary Site of Production |
|---|---|---|
| POMC(1–266) | Full precursor | Endoplasmic reticulum |
| ACTH(1–39) | SYSMEHFRWGKPVGKKRRPVKVYP | Anterior pituitary |
| α1-17-ACTH | SYSMEHFRWGKPVGKKR | Skin, adrenal medulla |
| α-MSH | SYSMEHFRWGKPV | Pituitary, skin |
This tissue-specific processing underscores α1-17-ACTH’s role as an autonomous signaling molecule beyond adrenal glucocorticoid regulation [4] [9].
The bioactivity of α1-17-ACTH hinges on two evolutionarily conserved structural elements:
Table 2: Receptor Activation Profiles of ACTH Fragments
| Peptide | MC1R Potency (Ki, nM) | MC2R Potency | Primary Receptor Specificity |
|---|---|---|---|
| α1-17-ACTH | 0.21 | Low | MC1R >> MC2R |
| ACTH(1–24) | 5.8 | High | MC2R |
| α-MSH | 2.1 | None | MC1R/MC3R/MC4R |
α1-17-ACTH exhibits 10-fold greater potency at human MC1R than α-MSH, driving melanogenesis and dendrite formation in melanocytes [4] [8]. Its inability to activate MC2R (the adrenal ACTH receptor) stems from the lack of the C-terminal domain (residues 25–39) required for MC2R-MRAP complex engagement [1] [9].
The functional divergence between α1-17-ACTH and full-length ACTH(1-39) arises from structural distinctions:
Peptide Length and Stability
Receptor Interaction Dynamics
Table 3: Structural and Functional Comparison of ACTH Derivatives
| Feature | α1-17-ACTH | ACTH(1–39) | α-MSH |
|---|---|---|---|
| Length | 17 residues | 39 residues | 13 residues |
| Core Motif | HFRW (6–9) | HFRW (6–9) | HFRW (7–10) |
| MC1R Affinity | +++ (Ki 0.21 nM) | ++ (Ki ~5 nM) | ++ (Ki 2.1 nM) |
| MC2R Activation | – | +++ | – |
| Primary Role | Melanogenesis, immunomodulation | Adrenal steroidogenesis | Appetite regulation, pigmentation |
Biological Implications
The truncated structure of α1-17-ACTH facilitates extra-adrenal roles:
This contrasts with ACTH(1–39)’s endocrine function in cortisol synthesis and highlights how proteolytic cleavage tailors POMC-derived peptides to tissue-specific roles [1] [7].
CAS No.: 31868-18-5
CAS No.: 150653-91-1
CAS No.: 18375-61-6
CAS No.: 9005-53-2
CAS No.: 6027-71-0